molecular formula C15H12ClNO3 B1613231 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine CAS No. 890100-43-3

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

Cat. No.: B1613231
CAS No.: 890100-43-3
M. Wt: 289.71 g/mol
InChI Key: AUZCWXKJWVICAP-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both pyridine and benzoyl moieties, makes it a potential intermediate for the development of more complex molecules. Researchers utilize this compound as a building block in heterocyclic chemistry. A closely related structural analog, 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine, is documented in public chemical databases . Another area of research interest for related chloro-substituted pyridine derivatives is in anticancer applications. For instance, certain 2-chloropyridine-3-carbonitrile derivatives have been studied for their potent activity against lung cancer cell lines (A-549) . The specific properties, applications, and safety data for this compound should be verified through further laboratory analysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-4-3-6-10(11)13(18)12-8-5-9-17-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCWXKJWVICAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641775
Record name Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-43-3
Record name Ethyl 2-[(2-chloro-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine generally involves:

  • Introduction of the chloro substituent at the 2-position of a pyridine ring.
  • Acylation at the 3-position with a 2-ethoxycarbonylbenzoyl moiety.

The key challenge lies in selective functionalization of the pyridine ring at these positions.

Preparation of 2-Chloropyridine Precursors

The chlorination of pyridine derivatives at the 2-position is a critical step. Several methods for preparing 2-chloropyridine derivatives are documented:

Method Starting Material Chlorinating Agent Conditions Yield Reference
Chlorination of 3-cyanopyridine N-oxide with bis(trichloromethyl)carbonate 3-cyanopyridine N-oxide Bis(trichloromethyl)carbonate + organic base (e.g., triethylamine) -5 to 40°C addition, then 30-75°C reaction in organic solvent (e.g., dichloroethane) Up to 20% for 2-chloro-3-cyanopyridine
Chlorination of 3-hydroxypyridine with sodium hypochlorite 3-hydroxypyridine Sodium hypochlorite in aqueous medium pH 11-13, 0 to 5°C Up to 85% for 2-chloro-3-hydroxypyridine

These methods provide chlorinated pyridine intermediates that can be further transformed.

Acylation to Introduce the 2-Ethoxycarbonylbenzoyl Group

The acylation step involves attaching the 2-ethoxycarbonylbenzoyl group to the 3-position of the 2-chloropyridine. This is typically achieved via Friedel-Crafts acylation or related coupling reactions using the corresponding acid chloride or anhydride derivative of 2-ethoxycarbonylbenzoic acid.

While specific detailed procedures for this exact acylation are less commonly reported in open literature, the general approach involves:

  • Generation of the acyl chloride from 2-ethoxycarbonylbenzoic acid using reagents like thionyl chloride or oxalyl chloride.
  • Reaction of the acyl chloride with 2-chloropyridine under Lewis acid catalysis (e.g., AlCl3) or other suitable conditions to afford the ketone linkage at the 3-position.

Example Preparation Workflow (Inferred from Related Compounds)

Step Reaction Conditions Notes
1 Preparation of 2-chloro-3-pyridine derivative Using bis(trichloromethyl)carbonate or sodium hypochlorite chlorination methods See section 3 for details Yields vary by method
2 Synthesis of 2-ethoxycarbonylbenzoyl chloride 2-ethoxycarbonylbenzoic acid + thionyl chloride Reflux under inert atmosphere Standard acid chloride preparation
3 Acylation of 2-chloropyridine 2-chloropyridine + 2-ethoxycarbonylbenzoyl chloride + Lewis acid catalyst Anhydrous conditions, controlled temperature Forms this compound

Detailed Research Findings and Notes

  • Chlorination Step : The use of bis(trichloromethyl)carbonate as a chlorinating agent offers a safer and environmentally friendlier alternative to traditional chlorination reagents, avoiding sulfur dioxide and phosphorus-containing waste. However, the yield for 2-chloro-3-cyanopyridine is moderate (~20%), suggesting optimization may be needed for higher efficiency.

  • Alternative Chlorination : Sodium hypochlorite chlorination of 3-hydroxypyridine provides a more efficient route with yields up to 85% for 2-chloro-3-hydroxypyridine, conducted in aqueous media at controlled pH and temperature. This method is economically and ecologically advantageous.

  • Acylation : While direct literature on acylation of 2-chloropyridine with 2-ethoxycarbonylbenzoyl chloride is limited, standard Friedel-Crafts acylation conditions are expected to be applicable. Careful control of reaction conditions is necessary to achieve regioselectivity and avoid poly-substitution.

  • Purification : Following synthesis, purification typically involves aqueous workup, extraction, and recrystallization or chromatographic techniques to isolate the pure product.

Summary Table of Key Preparation Parameters

Parameter Chlorination (Step 1) Acylation (Step 2)
Starting materials 3-cyanopyridine N-oxide or 3-hydroxypyridine 2-chloropyridine, 2-ethoxycarbonylbenzoic acid (acid chloride)
Chlorinating agent Bis(trichloromethyl)carbonate or NaOCl N/A
Catalyst Organic base (e.g., triethylamine) or none Lewis acid (e.g., AlCl3)
Solvent Organic solvents (dichloroethane, petroleum ether) or aqueous medium Anhydrous solvents (e.g., dichloromethane)
Temperature -5 to 75°C (chlorination) 0 to reflux (acylation)
Yield 20-85% depending on method Typically moderate to high, depending on conditions
Environmental impact Bis(trichloromethyl)carbonate method is low pollution Sodium hypochlorite method is eco-friendly

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position of the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The ethoxycarbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

    Reduction: The major product is the corresponding alcohol derivative.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones are formed.

Scientific Research Applications

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the ethoxycarbonylbenzoyl moiety play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituent at 3-Position Key Functional Features Molecular Weight (g/mol) Applications References
This compound 2-ethoxycarbonylbenzoyl Bulky ester, electron-withdrawing ~329.75* Pharmaceutical intermediates Inferred
2-Chloro-3-(trifluoromethyl)pyridine Trifluoromethyl Strongly electron-withdrawing 181.55 Agrochemicals, pharmaceuticals
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine Cyclopropyl-oxadiazole Heterocyclic, planar 221.64 Organic synthesis building blocks
2-Chloro-3-cyclobutoxy-5-(dioxaborolan-2-yl)pyridine Cyclobutoxy-boronate Boron-containing, cross-coupling reagent ~309.60 Suzuki-Miyaura reactions
2-Chloro-3-(1H-tetrazol-5-yl)pyridine Tetrazole Bioisostere for carboxylic acids 169.58 Medicinal chemistry

*Calculated based on formula C₁₆H₁₃ClNO₃.

Key Observations:

  • Electron-Withdrawing Effects : The trifluoromethyl group (in 2-Chloro-3-(trifluoromethyl)pyridine) enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions in agrochemical synthesis . In contrast, the ethoxycarbonylbenzoyl group in the target compound may reduce reactivity due to steric hindrance but improve binding affinity in drug candidates.
  • Heterocyclic Substituents : Compounds like 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine are valued for their role in forming rigid, planar structures that enhance interactions with biological targets .
  • Boronates and Tetrazoles : Boronate-containing derivatives (e.g., 2-Chloro-3-cyclobutoxy-5-(dioxaborolan-2-yl)pyridine) are pivotal in cross-coupling reactions for carbon-carbon bond formation , while tetrazole groups serve as metabolically stable replacements for carboxylic acids in drug design .

Physicochemical Properties

  • Stability : Chloro-pyridines with electron-withdrawing groups (e.g., trifluoromethyl) exhibit greater thermal and hydrolytic stability than those with electron-donating substituents . The ester group in the target compound may render it susceptible to hydrolysis under basic conditions.

Market and Industrial Relevance

  • 2-Chloro-3-(trifluoromethyl)pyridine dominates commercial markets, with applications in herbicides and antifungal agents. Key manufacturers include Shandong Huimeng Bio-Tech and Fluoropharm .
  • Niche Applications : Boronate and tetrazole derivatives are specialized intermediates in high-value pharmaceutical synthesis, often produced via custom synthesis routes .

Biological Activity

2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial properties, making it a candidate for further research and development.

Chemical Structure

The compound's structure is characterized by a pyridine ring substituted with a chloro group and an ethoxycarbonylbenzoyl moiety. The chemical formula for this compound is C15H14ClNO3C_{15}H_{14}ClNO_3 with a molecular weight of approximately 289.71 g/mol.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in metabolic regulation and cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
  • Cytotoxicity Assessments : In cytotoxicity assays, the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapeutics.

Data Table: Biological Activity Summary

Biological Activity Effect Target Organisms/Cells MIC (µg/mL)
AntimicrobialInhibitoryStaphylococcus aureus32
AntimicrobialInhibitoryEscherichia coli64
CytotoxicitySelective ToxicityVarious Cancer Cell Lines-

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate solubility in aqueous solutions and potential for oral bioavailability, which are critical factors for its development as an oral therapeutic agent.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Detailed mechanistic studies to identify molecular targets.
  • In vivo efficacy assessments in relevant animal models.
  • Exploration of structure-activity relationships (SAR) to optimize the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of 2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine?

  • The compound features a pyridine ring substituted at the 2-position with chlorine and at the 3-position with a 2-ethoxycarbonylbenzoyl group. Key functional groups include the chloro substituent, ethoxycarbonyl ester, and benzoyl moiety. Structural analogs (e.g., 2-chloro-3-(trifluoromethyl)pyridine) highlight the reactivity of the pyridine core and substituent positions .

Q. What are common synthesis routes for this compound and its intermediates?

  • Acylation of 2-chloropyridine derivatives is a standard approach. For example, 2-chloronicotinyl chloride reacts with 2-ethoxycarbonylbenzoyl precursors in the presence of Lewis acid catalysts (e.g., SnCl₄) to form the target compound. Intermediates like acyl chlorides and amides are critical for stepwise synthesis .

Q. How is the compound purified, and what analytical methods confirm its identity?

  • Purification typically involves column chromatography or recrystallization. Structural confirmation uses ¹H/¹³C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight validation. For analogs like 2-chloro-3-(trifluoromethyl)pyridine, IR spectroscopy identifies functional groups like C=O and C-Cl .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

  • Catalyst selection (e.g., AlCl₃ vs. SnCl₄) and temperature control are pivotal. For example, acylation with SnCl₄ at 60–80°C improves electrophilic substitution on the pyridine ring. Solvent choice (e.g., dichloromethane) minimizes side reactions .

Q. What strategies address stability issues during storage and handling?

  • The compound is hygroscopic and sensitive to light. Storage in sealed, desiccated containers under inert gas (N₂/Ar) prevents hydrolysis. Thermal stability studies (TGA/DSC) for analogs like 2-chloro-3-(dimethoxymethyl)pyridine recommend avoiding temperatures >100°C to prevent decomposition .

Q. How are spectroscopic contradictions resolved (e.g., unexpected NMR peaks)?

  • For analogs such as 2-chloro-3-(piperidin-1-ylcarbonyl)pyridine, overlapping signals in NMR are resolved using 2D-COSY or HSQC to assign proton-carbon correlations. Isotopic labeling (e.g., deuterated solvents) aids in peak assignment .

Q. What mechanistic insights explain halogen-exchange reactions in related compounds?

  • In 2-chloro-3-(trifluoromethyl)pyridine synthesis, vapor-phase chlorination with β-picoline involves radical intermediates. Halogen exchange (Cl → CF₃) occurs via catalytic CuCl₂, with DFT studies supporting a stepwise mechanism .

Q. How can bioactivity assays be designed for structural analogs?

  • For S1P4 receptor agonists (e.g., 2-chloro-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine), competitive binding assays using radiolabeled ligands (³H-S1P) and functional assays (cAMP inhibition) are employed. SAR studies focus on substituent effects at the 3-position .

Q. How are contradictions in reported yields reconciled across studies?

  • Variability in yields (e.g., 72% in optimized vs. lower yields in unoptimized routes) arises from differences in catalyst loading, solvent purity, or reaction time. Statistical tools like Design of Experiments (DoE) identify critical parameters .

Methodological Tables

Parameter Optimal Condition Impact on Yield Reference
Catalyst (SnCl₄)10 mol%Maximizes electrophilicity
Temperature60–80°CReduces side reactions
SolventAnhydrous CH₂Cl₂Prevents hydrolysis
Reaction Time6–8 hoursBalances conversion & purity

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine
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2-Chloro-3-(2-ethoxycarbonylbenzoyl)pyridine

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